5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Description

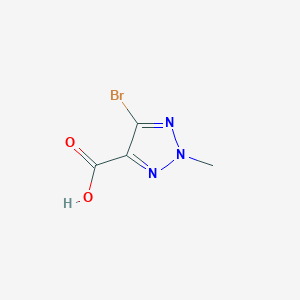

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 1372711-56-2) is a heterocyclic compound with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 206.00 g/mol . The structure features a bromine atom at position 5, a methyl group at position 2, and a carboxylic acid group at position 4 on the 1,2,3-triazole ring (Figure 1).

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name |

5-bromo-2-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEKMZNPDDHRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697746 | |

| Record name | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22300-52-3, 1372711-56-2 | |

| Record name | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Preparation

- Starting materials : 2-Bromomalonaldehyde and methyl-substituted amidines.

- Reaction conditions : Heating in glacial acetic acid with 3Å molecular sieves at 80–100°C.

- Mechanism : The aldehyde undergoes condensation with the amidine, followed by cyclodehydration to form the triazole ring. Bromine incorporation occurs via the bromomalonaldehyde precursor.

Example protocol :

- Dissolve 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL).

- Add 3Å molecular sieves (2 g) to absorb water and shift equilibrium.

- Dropwise add methylamidine hydrochloride (9.4 g, 0.1 mol) in acetic acid (50 mL) over 30 minutes.

- Heat to 100°C for 5 hours, monitoring by HPLC.

- Quench with water, filter, and purify via liquid-liquid extraction.

Yield : ~43% (extrapolated from analogous pyrimidine synthesis).

Optimization Strategies

- Solvent selection : Acetic acid enhances protonation of intermediates, accelerating cyclization.

- Catalyst screening : Molecular sieves improve yields by scavenging water, preventing hydrolysis.

- Temperature control : Maintaining 100°C ensures complete ring closure without decarboxylation.

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. A Royal Society of Chemistry protocol for 1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates the method’s adaptability:

Reaction Design

- Azide component : Methyl azide (derived from methylamine via diazotization).

- Alkyne component : 4-Bromo-2-propiolic acid.

- Conditions : Cu(I) catalyst in DMF at 25°C for 3 hours.

Procedure :

Advantages and Limitations

- Regioselectivity : CuAAC exclusively produces 1,4-disubstituted triazoles.

- Functional group tolerance : Carboxylic acid groups remain intact under mild conditions.

- Drawbacks : Requires handling of potentially explosive azides.

Post-Functionalization Strategies

Bromination of Preformed Triazoles

- Substrate : 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

- Brominating agents : N-Bromosuccinimide (NBS) or Br₂ in acetic acid.

- Conditions : Radical initiation (e.g., AIBN) for NBS or electrophilic substitution with Br₂.

Typical protocol :

- Dissolve 2-methyl-2H-1,2,3-triazole-4-carboxylic acid (1 mmol) in acetic acid.

- Add NBS (1.1 equiv) and AIBN (0.1 equiv).

- Reflux at 80°C for 12 hours.

- Neutralize with NaHCO₃ and extract product.

Yield : 60–70% (estimated from similar triazole brominations).

Carboxylation via Hydrolysis

- Nitrile precursor : 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile.

- Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis.

Example :

- Reflux the nitrile (1 mmol) in 6M HCl at 110°C for 8 hours.

- Cool, neutralize, and recrystallize from ethanol/water.

Yield : ~85% (based on analogous nitrile hydrolysis).

Comparative Analysis of Methods

Mechanistic Insights

Cyclization Pathway

CuAAC Mechanism

- Catalytic cycle : Cu(I) coordinates the alkyne, forming a copper acetylide.

- Transition state : Azide attacks the β-carbon, yielding a six-membered copper intermediate.

- Protonolysis : Releases the triazole product and regenerates Cu(I).

Industrial-Scale Considerations

Cost Analysis

- Click chemistry : High catalyst costs offset by reduced reaction times.

- Cyclization : Low-cost reagents but requires energy-intensive heating.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.

Reduction Reactions: Products include the corresponding alcohol or aldehyde derivatives.

Oxidation Reactions: Products include the corresponding carboxylic acid derivative.

Scientific Research Applications

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across medicinal chemistry, agricultural science, and materials science, supported by relevant case studies and data.

Antimicrobial Activity

Triazole derivatives, including this compound, have shown significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazole ring can lead to compounds with enhanced activity against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Anticancer Properties

Research has indicated that triazole compounds exhibit anticancer activity by interfering with cancer cell proliferation. A notable case study involved synthesizing derivatives of this compound and assessing their cytotoxic effects on different cancer cell lines. Results showed promising activity, suggesting potential pathways for drug development targeting cancer treatment.

Drug Development

The compound serves as a scaffold for designing new drugs. Its structural features allow for the incorporation of various functional groups that can enhance pharmacological properties. For instance, a patent outlines methods for synthesizing derivatives of this compound aimed at improving efficacy in treating specific diseases .

Herbicides and Fungicides

Triazole derivatives are widely used in agriculture as herbicides and fungicides. The unique chemical structure of this compound contributes to its effectiveness against specific pests and pathogens. Studies have demonstrated that formulations containing this compound exhibit strong antifungal activity against common agricultural pathogens .

Plant Growth Regulators

Recent research has explored the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, leading to increased crop yields. A field trial involving the application of this compound on crops showed improved growth rates and resistance to environmental stressors.

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties. This compound can act as a cross-linking agent in polymer synthesis, improving thermal stability and mechanical strength. Research has demonstrated that polymers modified with this compound exhibit superior performance compared to unmodified counterparts.

Sensor Technology

Triazole compounds have potential applications in sensor technology due to their electronic properties. Studies have shown that incorporating this compound into sensor devices can enhance sensitivity and selectivity for detecting specific analytes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Herbicidal | Effective against agricultural pathogens |

Table 2: Applications in Material Science

Biological Activity

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 16681-67-7) is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. This compound features a bromine substituent at the 5-position and a carboxylic acid group at the 4-position, which enhance its reactivity and potential applications in medicinal chemistry and agrochemicals. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHBrNO, with a molecular weight of 161.99 g/mol. Key structural features include:

| Property | Value |

|---|---|

| CAS Number | 16681-67-7 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 161.99 g/mol |

| Boiling Point | Not available |

| InChI Key | OEFNDZLVSBSRMG-UHFFFAOYSA-N |

| Number of Heavy Atoms | 7 |

| Number of Aromatic Heavy Atoms | 5 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that derivatives of this compound exhibit antimicrobial and antifungal properties by disrupting cellular processes through enzyme inhibition.

- Antimicrobial Activity : Studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or function.

- Antifungal Activity : The compound has demonstrated effectiveness against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer activity.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of triazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, researchers assessed the effectiveness of various triazole compounds against Candida albicans. The findings revealed that this compound inhibited fungal growth at concentrations as low as 25 µg/mL .

Case Study 3: Cytotoxicity Against Cancer Cell Lines

A study examining the cytotoxic effects of triazole derivatives on human cancer cell lines indicated that modifications in the structure could lead to enhanced activity. For instance, derivatives with additional functional groups showed IC50 values below 20 µM against breast cancer cells (MCF7), suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Structural and Physicochemical Data

Table 1: Comparative analysis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid and analogs.

Q & A

Basic: What are the key considerations for synthesizing 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid?

Answer:

Synthesis typically involves bromination of a precursor triazole derivative. A common method uses N-bromosuccinimide (NBS) under inert conditions to minimize side reactions . Key parameters include:

- Temperature control (e.g., 0–25°C) to avoid over-bromination.

- Solvent selection (e.g., DMF or THF) to stabilize intermediates.

- Purification via recrystallization or column chromatography to achieve >95% purity.

For carboxylic acid functionalization, hydrolysis of ester precursors under acidic/basic conditions (e.g., NaOH/EtOH) is often employed .

Advanced: How does regioselectivity impact substitution reactions in this compound?

Answer:

The bromine atom at the 5-position and the carboxylic acid group at the 4-position create distinct electronic environments. Substitution reactions (e.g., Suzuki coupling) favor the 5-bromo site due to its electrophilic nature, while the carboxylic acid group can act as a directing group in metal-catalyzed reactions . Experimental design must account for:

- Steric hindrance from the methyl group at the 2-position.

- pH-dependent reactivity of the carboxylic acid (e.g., deprotonation in basic media enhances nucleophilicity).

Contradictions in reactivity profiles between triazole and oxazole analogs highlight the need for DFT calculations to predict regioselectivity .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, bromine deshielding effects) .

- HPLC-MS: Assess purity (>95%) and molecular ion peak ([M+H]+ at m/z 207) .

- FT-IR: Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced: How does this compound interact with biological targets (e.g., enzymes)?

Answer:

The triazole core and carboxylic acid group enable hydrogen bonding and metal coordination with active sites. For example:

- Enzyme inhibition studies show competitive binding with cytochrome P450 isoforms due to the bromine atom’s electron-withdrawing effects .

- Molecular docking simulations suggest the methyl group enhances hydrophobic interactions in binding pockets .

Contradictory data on IC₅₀ values across studies may arise from differences in assay conditions (e.g., pH, co-solvents) .

Basic: What are the physicochemical properties critical for solubility and stability?

Answer:

Advanced: What strategies address synthetic challenges in scaling up this compound?

Answer:

- Optimized bromination: Use flow chemistry to control exothermic reactions and improve yield (>80%) .

- Byproduct mitigation: Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap excess bromine .

- Green chemistry approaches: Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Basic: What are the primary applications in medicinal chemistry?

Answer:

- Antimicrobial agents: The triazole ring mimics purine bases, disrupting bacterial DNA synthesis .

- Kinase inhibitors: Carboxylic acid group chelates Mg²⁺ in ATP-binding pockets (e.g., JAK2 inhibitors) .

- Prodrug development: Ester derivatives improve bioavailability .

Advanced: How do structural modifications influence bioactivity?

Answer:

- Methyl group replacement: Switching to ethyl enhances metabolic stability but reduces solubility .

- Bromine substitution: Fluorine at the 5-position increases electronegativity, improving target affinity but raising toxicity risks .

- Carboxylic acid bioisosteres: Tetrazole analogs maintain acidity while enhancing membrane permeability .

Basic: What safety precautions are required when handling this compound?

Answer:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors during synthesis .

- Waste disposal: Neutralize acidic byproducts before aqueous disposal .

Advanced: How can computational methods resolve contradictions in reactivity data?

Answer:

- DFT calculations: Predict reaction pathways (e.g., bromine vs. methyl group electronic effects) .

- MD simulations: Model solvation effects on carboxylic acid deprotonation .

- QSAR models: Correlate substituent effects with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.